molecular formula C11H23ClN2O3 B6299222 tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride CAS No. 2303565-66-2

tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

Cat. No.: B6299222
CAS No.: 2303565-66-2
M. Wt: 266.76 g/mol
InChI Key: PZKOAQHRAMIKIP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O3·HCl . It is a morpholine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .

Biology: In biological research, this compound is used to investigate the effects of morpholine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be employed in the formulation of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride
  • tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride
  • tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate

Comparison: While these compounds share structural similarities, tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride is unique in its specific functional groups and their positions.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12;/h9H,4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKOAQHRAMIKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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